Product packaging for cis-2-Amino-5,5-difluoro-cyclohexanol(Cat. No.:)

cis-2-Amino-5,5-difluoro-cyclohexanol

Cat. No.: B8186791
M. Wt: 151.15 g/mol
InChI Key: DSGREFWTLMOQGZ-UHNVWZDZSA-N
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Description

Significance of Fluorine in Organic Synthesis and Chemical Research

Fluorine is the most electronegative element, and its introduction into organic molecules imparts profound changes to their physicochemical properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which often leads to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com Furthermore, fluorine's small atomic radius allows it to act as a hydrogen isostere in some contexts, yet its electronic influence can drastically alter acidity/basicity (pKa), lipophilicity, and molecular conformation. nih.gov These modifications are powerful tools for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of bioactive compounds, potentially improving their efficacy and safety profiles. enamine.netenamine.net The strategic placement of fluorine can lead to more potent and selective drugs, making organofluorine chemistry a rapidly expanding field of research. nih.gov

Overview of Fluorinated Cycloaliphatic Amino Alcohols as Key Synthetic Intermediates

Amino alcohols are a vital class of organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them exceptionally useful as chiral auxiliaries and as versatile building blocks for the synthesis of more complex molecules, including numerous natural products and pharmaceuticals. mdpi.comnih.gov When these functionalities are part of a cycloaliphatic ring, such as cyclohexane (B81311), the conformational rigidity of the scaffold provides a defined three-dimensional arrangement of the reactive groups.

The addition of fluorine to these cyclic scaffolds creates fluorinated cycloaliphatic amino alcohols, a class of intermediates that combines the structural advantages of the amino alcohol motif with the unique physicochemical benefits conferred by fluorine. These compounds serve as valuable starting materials for creating novel chemical entities with tailored properties for applications in medicinal chemistry and materials science. numberanalytics.com

Scope and Importance of cis-2-Amino-5,5-difluoro-cyclohexanol in Contemporary Chemical Research

This compound is a prime example of a strategically designed synthetic intermediate. Its structure is notable for several key features:

The cis-relationship between the amino and hydroxyl groups provides a specific stereochemical arrangement that can be crucial for directing subsequent reactions or for precise interactions with biological targets.

The cyclohexane ring offers a conformationally restrained, non-aromatic scaffold that is highly desirable in drug design for exploring new chemical space.

The gem-difluoro group (CF2) at the 5-position, distal to the functional groups, is particularly significant. This motif is not just a simple isostere for a methylene (B1212753) (CH2) or carbonyl (C=O) group but acts as a powerful modulator of molecular properties. researchgate.net It can influence the basicity of the nearby amino group through space due to its strong electron-withdrawing inductive effect and can significantly alter the molecule's lipophilicity and metabolic stability. nih.gov

This compound is therefore recognized as an advanced building block for drug discovery programs, enabling the synthesis of novel compounds with potentially enhanced pharmacokinetic profiles. chemrxiv.org Its importance lies in its potential to introduce the beneficial properties of gem-difluorination into a versatile and stereochemically defined scaffold.

Below is a comparative data table for the hydrochloride salt of the title compound and its non-fluorinated analogue.

PropertyThis compound Hydrochloridecis-2-Aminocyclohexanol
CAS Number 2802522-88-7 achemblock.com931-15-7 nih.gov
Molecular Formula C₆H₁₂ClF₂NO sigmaaldrich.comC₆H₁₃NO nih.gov
Molecular Weight 187.61 g/mol achemblock.com115.17 g/mol nih.gov
IUPAC Name rel-(1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol hydrochloride achemblock.com(1R,2S)-2-aminocyclohexan-1-ol nih.gov

Detailed Research Findings: Physicochemical Impact of the Gem-Difluoro Group

While specific studies detailing the synthesis and application of this compound are not widely published, extensive research on the effects of gem-difluorination on cyclic systems allows for a detailed projection of its properties and research value.

Influence on Basicity (pKa): The introduction of a CF2 group into a cycloalkane ring has a measurable impact on the pKa of nearby functional groups. Research on analogous gem-difluorinated cyclic amines shows that the strong electron-withdrawing nature of the fluorine atoms decreases the basicity of the amine. nih.gov This effect is primarily due to the inductive effect of the fluorine atoms, which destabilizes the protonated ammonium (B1175870) cation. Therefore, this compound is expected to be less basic than its non-fluorinated counterpart, cis-2-aminocyclohexanol. This modulation of pKa is a critical tool in drug design for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F2NO B8186791 cis-2-Amino-5,5-difluoro-cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-amino-5,5-difluorocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)2-1-4(9)5(10)3-6/h4-5,10H,1-3,9H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGREFWTLMOQGZ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1N)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cis 2 Amino 5,5 Difluoro Cyclohexanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-5,5-difluoro-cyclohexanol Scaffolds

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.com For a molecule like cis-2-Amino-5,5-difluoro-cyclohexanol, several strategic disconnections can be envisioned.

A primary strategy involves disconnecting the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds of the 1,2-amino alcohol functionality. This two-group disconnection leads back to a key intermediate, 5,5-difluorocyclohexanone. This approach prioritizes the construction of the gem-difluorinated ring first, followed by the introduction of the amino and hydroxyl groups. The stereochemistry of the target molecule, where the amino and hydroxyl groups are cis to each other, can be established through stereoselective reduction and amination reactions on the difluorinated ketone precursor.

An alternative retrosynthetic pathway involves functional group interconversion (FGI), where the fluorine atoms are introduced later in the synthesis. This approach would start with a non-fluorinated aminocyclohexanol scaffold or a protected derivative. The key challenge in this route is the selective geminal difluorination of a ketone at the C-5 position without affecting the existing functional groups at C-1 and C-2. This often requires careful use of protecting groups and chemoselective fluorinating agents.

These two primary retrosynthetic pathways are outlined below:

Pathway A: Gem-Difluorination First

Target: this compound

Disconnection (C-N, C-O): Leads to 5,5-difluorocyclohexanone.

Disconnection (C-F bonds): Leads to cyclohexan-1,4-dione (a symmetrical precursor).

Pathway B: Late-Stage Fluorination

Target: this compound

Disconnection (C-F bonds): Leads to cis-2-amino-5-oxocyclohexanol (or a protected version).

Disconnection (C-N, C-O): Leads to cyclohexan-1,4-dione.

Both pathways identify cyclohexan-1,4-dione as a plausible and readily available starting material, highlighting its importance as a foundational building block for this class of compounds.

Stereoselective Synthesis of this compound

The creation of the this compound structure requires meticulous control over multiple stereocenters. Synthetic chemists employ a variety of powerful techniques to achieve the desired stereochemical outcome, ranging from leveraging nature's pre-existing chiral building blocks to designing sophisticated catalyst-controlled reactions.

Chiral Pool Approaches for cis-Amino Cyclohexanol (B46403) Structures

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov This strategy leverages the inherent chirality of molecules such as amino acids, sugars, and terpenes to build complex targets, thereby reducing the need for de novo asymmetric synthesis. wikipedia.orgnih.gov For the synthesis of cis-amino cyclohexanol structures, precursors from the chiral pool can be elaborated through a series of stereocontrolled reactions, preserving the initial chirality throughout the synthetic sequence. nih.gov

Terpenes like (−)-citronellol and carvone (B1668592) serve as versatile starting points for cyclic systems. nih.gov For instance, a synthesis could be envisioned starting from a chiral terpene, where the existing stereocenter directs the formation of new stereocenters on a cyclohexane (B81311) ring. Amino acids, such as serine, also represent a fundamental part of the chiral pool and are used in streamlined approaches to create enantiopure amino alcohols. nih.gov The synthesis of aminocyclohexanols often involves the reduction of β-enaminoketones derived from cyclic diketones, which can produce both cis and trans isomers. mdpi.comresearchgate.net The choice of reducing agent and reaction conditions is critical in directing the stereochemical outcome to favor the desired cis product. researchgate.net

Asymmetric Catalysis in the Synthesis of Fluorinated Amino Alcohols

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of fluorinated amino alcohols, offering direct routes to chiral molecules from simple precursors. This approach avoids the stoichiometric use of chiral reagents and often provides high levels of stereocontrol with minimal waste.

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a key strategy for asymmetric fluorination. scilit.com Enamine catalysis, in particular, has proven effective for the α-fluorination of aldehydes and ketones. nih.govprinceton.edu Chiral primary amines derived from Cinchona alkaloids can catalyze the direct and asymmetric α-fluorination of cyclic ketones, providing access to α-fluoro carbonyl compounds which are valuable synthons. nih.govnih.gov

The reaction typically involves the formation of a chiral enamine intermediate from the ketone substrate and the organocatalyst. This intermediate then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), with the catalyst controlling the facial selectivity of the fluorine addition. princeton.edu This methodology allows for high regio-, chemo-, enantio-, and diastereoselectivity. nih.gov Another approach involves hydrogen bonding phase-transfer catalysis, which uses chiral catalysts like bis-ureas to complex with fluoride (B91410) anions from alkali metal salts (e.g., CsF, KF), rendering them soluble and reactive for asymmetric nucleophilic fluorination. digitellinc.com

Table 1: Examples of Organocatalytic Asymmetric Fluorination This table is representative of the types of reactions discussed and does not depict the direct synthesis of the title compound.

Catalyst TypeSubstrateFluorinating AgentKey FeaturesReference
Primary Amine (Cinchona Alkaloid-based)Cyclic KetonesNFSIEnamine activation; high enantioselectivity for α-fluorination. nih.govnih.gov
ImidazolidinoneAldehydesNFSIDirect enantioselective α-fluorination of aldehydes. princeton.edu
Chiral Bis-UreaEpisulfonium/Aziridinium IonsCsF / KFHydrogen bonding phase-transfer catalysis for nucleophilic fluorination. digitellinc.com

Metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the stereoselective reduction of prochiral ketones and imines to form chiral alcohols and amines. mdpi.com These reactions are pivotal in establishing the stereochemistry of the amino alcohol moiety. Ruthenium, rhodium, and palladium complexes featuring chiral ligands are commonly employed catalysts. acs.orgacs.org

Asymmetric transfer hydrogenation (ATH) using a ruthenium catalyst, often with a chiral β-amino alcohol or diamine ligand, is a practical method that avoids the need for high-pressure hydrogen gas. mdpi.comacs.org This technique has been successfully applied to the reduction of unprotected α-amino ketones to yield chiral 1,2-amino alcohols with excellent enantioselectivities (>99% ee) and high yields. acs.org For fluorinated substrates, palladium-catalyzed asymmetric hydrogenation of α-fluorinated iminoesters using ligands like BINAP has proven effective, particularly when conducted in fluorinated alcohol solvents like 2,2,2-trifluoroethanol, which can significantly improve yield and enantiomeric excess. acs.orgnih.gov

Table 2: Metal-Catalyzed Asymmetric (Transfer) Hydrogenation for Chiral Fluoro Amino Alcohols This table is representative of the types of reactions discussed and does not depict the direct synthesis of the title compound.

Catalyst SystemSubstrate TypeReaction TypeKey FeaturesReference
[RuCl₂(p-cymene)]₂ / Chiral β-amino alcoholN-Phosphinyl KetiminesAsymmetric Transfer Hydrogenation (ATH)Efficient reduction in isopropyl alcohol; yields up to 82% ee. mdpi.com
Pd(OCOCF₃)₂ / BINAPα-Fluorinated IminoestersAsymmetric HydrogenationFluorinated alcohol solvent enhances ee (up to 91%). acs.orgnih.gov
Noyori-type Ruthenium-Diamine CatalystUnprotected α-KetoaminesAsymmetric Transfer Hydrogenation (ATH)Direct, one-step process to chiral amino alcohols with >99% ee. acs.org

Catalytic asymmetric C-H amination via nitrene insertion offers a direct and atom-economical route to synthesizing chiral β-amino alcohols. researchgate.netsciengine.com This strategy involves the insertion of a nitrene, a reactive nitrogen species, into a C(sp³)–H bond. Chiral catalysts, typically based on rhodium or ruthenium, are used to control the stereoselectivity of this transformation. researchgate.netnih.gov

In a common intramolecular approach, a substrate such as an N-benzoyloxycarbamate is treated with a chiral ruthenium catalyst, leading to a ring-closing C-H amination. researchgate.netsciengine.com This process generates chiral oxazolidin-2-ones, which are stable precursors that can be subsequently hydrolyzed to afford the desired chiral β-amino alcohols. researchgate.net This method has demonstrated high efficacy, achieving up to 99% yield and 99% enantiomeric excess (ee) for the formation of the cyclic carbamate (B1207046) intermediate. sciengine.com The reaction is applicable to a range of C-H bonds, including non-activated ones, showcasing its synthetic versatility. researchgate.net

Chiral Auxiliary-Mediated Diastereoselective Syntheses

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate, which then directs the stereochemical course of a subsequent reaction, creating a new stereocenter with a specific configuration. wikipedia.orgnih.gov After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A prominent example is the use of N-tert-butanesulfinamide (Ellman's auxiliary), which is highly effective in the synthesis of chiral amines. osi.lv Condensation of the sulfinamide with a ketone precursor of an aminocyclohexanol would yield an N-sulfinyl ketimine. The sulfinyl group then directs the diastereoselective addition of a nucleophile (e.g., a hydride in a reduction step) to the C=N bond. Subsequent removal of the auxiliary provides the chiral amine. osi.lv Similarly, oxazolidinones (Evans' auxiliaries) are widely used to direct alkylation and aldol (B89426) reactions. researchgate.net For cyclic systems, auxiliaries like (S,S)-cyclohexane-1,2-diol can be used to control the diastereoselective alkylation of β-keto esters, which can then be converted into amino acids or related structures. nih.gov

Enzymatic Methods and Kinetic Resolution in Fluorinated Amino Alcohol Synthesis

Enzymatic methods, particularly kinetic resolution, offer a powerful tool for obtaining enantiomerically pure fluorinated amino alcohols. Lipases are a prominent class of enzymes utilized for this purpose, often catalyzing the enantioselective acylation or hydrolysis of a racemic mixture, thereby separating the enantiomers.

Lipase-catalyzed kinetic resolution has been successfully applied to various cyclic amino alcohols and fluorinated compounds. For instance, the enzymatic acylation of N-protected cis- and trans-3-aminocyclohexanols has been achieved with high enantioselectivity by carefully selecting the lipase (B570770), solvent, and N-protecting group. researchgate.net Candida antarctica lipase B (CAL-B) has been shown to be effective in the N-acylation of cis- and trans-2-aminocyclohexanecarboxamides. researchgate.net While direct enzymatic resolution of this compound is not extensively documented, the principles from these related systems are applicable. The presence of the gem-difluoro group at the 5-position could influence the binding of the substrate to the enzyme's active site, potentially altering the enantioselectivity compared to non-fluorinated analogues.

The choice of acylating agent and solvent is crucial for the success of these resolutions. Vinyl acetate (B1210297) is a commonly used acyl donor, and the reaction can be performed in various organic solvents. mdpi.com The enantiomeric excess (ee) and the enantiomeric ratio (E) are key parameters to evaluate the efficiency of the resolution.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Related Compounds

Substrate Enzyme Reaction Type Key Findings Reference
(±)-trans-1-acetoxy-3-benzylamido-cyclohexane Not specified Enzymatic resolution Preparation of (R,R)- and (S,S)-trans-3-aminocyclohexanol with >95% ee. researchgate.net
N-Protected cis- and trans-3-aminocyclohexanols Various lipases Enantioselective acylation High enantioselectivities achievable by optimizing reaction parameters. researchgate.net
cis- and trans-2-aminocyclohexanecarboxamides Candida antarctica lipase B (CAL-B) N-acylation Successful preparation of all enantiomers. researchgate.net

Diastereocontrol in Cyclohexane Derivatives with Fluorine and Amino/Hydroxyl Groups

Achieving the desired cis relationship between the amino and hydroxyl groups in a 5,5-difluorinated cyclohexane ring is a significant synthetic challenge. The diastereoselectivity of reactions is often governed by the conformational preferences of the cyclohexane ring and the steric and electronic effects of the substituents.

One common strategy to control diastereoselectivity is through the reduction of a cyclic ketone precursor. The reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in a mixture of THF and isopropyl alcohol can afford both cis- and trans-3-aminocyclohexanols. mdpi.com The stereochemical outcome of such reductions is influenced by the approach of the reducing agent, which is dictated by the steric hindrance of the existing substituents. For a 5,5-difluorocyclohexanone derivative, the gem-difluoro group would influence the conformational equilibrium of the ring and the trajectory of nucleophilic attack.

Another approach involves the stereocontrolled functionalization of a cyclohexene (B86901) precursor. For instance, oxidative cleavage of a C=C double bond followed by reductive amination can be employed to introduce amino and other functional groups with defined stereochemistry. researchgate.net The synthesis of cis-1-amino-2-indanol, a structurally related bicyclic system, highlights several strategies for achieving cis-selectivity, including intramolecular cyclizations and diastereoselective reductions. nih.gov These principles can be adapted to the synthesis of this compound.

The conformational analysis of the intermediates and final product is crucial for predicting and understanding the diastereochemical outcome of the reactions. The presence of the two fluorine atoms at the 5-position will have a significant impact on the conformational preferences of the cyclohexane ring.

Construction of the Amino Group in Fluorinated Cyclohexanol Systems

Amination Reactions on Fluorinated Cyclohexane Precursors

The introduction of an amino group onto a pre-existing fluorinated cyclohexanol ring can be achieved through various amination reactions. One potential strategy involves the nucleophilic opening of a fluorinated cyclohexene oxide with an amine or an azide. The regioselectivity and stereoselectivity of the ring-opening would be critical in establishing the desired cis-2-amino-alcohol arrangement.

Alternatively, the amination can be achieved through the reductive amination of a corresponding fluorinated ketone. The reaction of a 5,5-difluorocyclohexanone with an amine in the presence of a reducing agent could provide access to the aminocyclohexane skeleton. The stereochemical outcome of this reaction would depend on the reducing agent and the reaction conditions.

While direct amination of a 5,5-difluorocyclohexanol is challenging, the conversion of a hydroxyl group to a leaving group followed by substitution with an amine nucleophile is a plausible, albeit potentially complex, route.

Transformations from Nitro or Nitrile Precursors

The reduction of a nitro or nitrile group is a common and reliable method for the introduction of a primary amine. A synthetic route to this compound could therefore involve the initial synthesis of a 2-nitro-5,5-difluoro-cyclohexanol or a 2-cyano-5,5-difluoro-cyclohexanol precursor.

The reduction of nitro compounds to amines can be accomplished using a variety of reagents, with catalytic hydrogenation over palladium, platinum, or nickel catalysts being a widely used method. Other reducing agents such as iron in acidic media or tin(II) chloride can also be employed. The choice of reducing agent is important to ensure compatibility with the other functional groups present in the molecule, particularly the hydroxyl and fluoro groups.

Similarly, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The synthesis of fluorinated cyclohexylamines has been reported starting from a benzonitrile (B105546) precursor, where the nitrile group was reduced in a late stage of the synthesis.

Protecting Group Strategies in the Synthesis of this compound

Protection of Amino Functionalities (e.g., Boc, Fmoc)

In the multistep synthesis of this compound, the protection of the amino group is often necessary to prevent unwanted side reactions during subsequent transformations. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are two of the most commonly used protecting groups for amines due to their stability and orthogonal deprotection conditions.

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.com

The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.org It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. wikipedia.org The orthogonality of the Boc and Fmoc protecting groups allows for the selective deprotection of one in the presence of the other, which is a valuable strategy in the synthesis of complex molecules. total-synthesis.com

Table 2: Common Protecting Groups for Amino Functionalities

Protecting Group Structure Introduction Reagent Deprotection Conditions Key Features References
Boc (tert-butyloxycarbonyl) tBu-O-CO- Di-tert-butyl dicarbonate (Boc₂O) Acidic (e.g., TFA, HCl) Stable to bases and nucleophiles. organic-chemistry.orgtotal-synthesis.com

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fm-CH₂-O-CO- | Fmoc-Cl, Fmoc-OSu | Basic (e.g., piperidine in DMF) | Stable to acids. | wikipedia.org |

Protection of Hydroxyl Functionalities

Common strategies for protecting hydroxyl groups involve their conversion into ethers, esters, or silyl (B83357) ethers. slideshare.net Silyl ethers are particularly prevalent due to their ease of installation, general stability, and versatile deprotection methods. utsouthwestern.edu The reactivity and stability of silyl ethers can be tuned by altering the steric bulk of the substituents on the silicon atom. utsouthwestern.edu For instance, a triisopropylsilyl (TIPS) group is more sterically hindered and thus more stable under acidic conditions than a tert-butyldimethylsilyl (TBS) group. utsouthwestern.edu The removal of silyl ethers is typically achieved with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

In the context of fluorinated cyclohexanol derivatives, the electronic effects of the fluorine atoms must be considered. The choice of protecting group can influence the reactivity of the molecule in subsequent steps. A study on macrobicyclic 3-deoxy-d-manno-2-octulosonic acid (Kdo) donors, a type of sugar, demonstrated that varying the protecting group on a C4 hydroxyl group significantly affected the donor's reactivity in glycosylation reactions. nih.gov In this study, acetyl (Ac), triisopropylsilyl (TIPS), chloroacetyl (CAc), 2,2,2-trichloroethoxycarbonyl (Troc), and benzyloxycarbonyl (Cbz) groups were compared, with the TIPS group found to be a "selectively removable booster" that most significantly enhanced the donor's reactivity. nih.gov This finding highlights the importance of empirical evaluation when selecting a protecting group for a specific, complex substrate.

The following table summarizes common protecting groups for hydroxyl functionalities relevant to the synthesis of fluorinated amino cyclohexanols.

Protecting GroupAbbreviationReagents for ProtectionConditions for DeprotectionStability Profile
tert-Butyldimethylsilyl EtherTBSTBS-Cl, imidazole, DMFTBAF, THF; or HF, pyridineStable to most conditions except strong acid and fluoride sources.
Triisopropylsilyl EtherTIPSTIPS-Cl, imidazole, DMFTBAF, THF; or HF, pyridineMore stable to acidic conditions than TBS due to increased steric hindrance.
Acetyl EsterAcAc₂O, pyridine, DMAPK₂CO₃, MeOH; or LiOH, THF/H₂OStable to acidic and neutral conditions; cleaved by basic hydrolysis.
Benzyl EtherBnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Stable to a wide range of acidic and basic conditions; sensitive to catalytic hydrogenation.

One-Pot and Multicomponent Reactions for Fluorinated Amino Cyclohexanols

While a direct one-pot synthesis of this compound is not prominently detailed, analogous systems demonstrate the feasibility of this approach. For example, a biocatalytic one-pot synthesis has been developed for cis- and trans-4-aminocyclohexanol (B47343) starting from 1,4-cyclohexanedione. d-nb.infosemanticscholar.orgresearchgate.net This process ingeniously combines a regioselective keto reductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone, followed by the addition of a stereocomplementary amine transaminase (ATA) to install the amino group, yielding the desired aminocyclohexanol isomer with high diastereomeric ratios. d-nb.infosemanticscholar.org This enzymatic cascade highlights a green and highly selective route to aminocyclohexanol scaffolds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are also powerful tools. The Ugi multicomponent reaction, for instance, has been successfully applied to aldehydes derived from all-cis-tetrafluorocyclohexane motifs. beilstein-journals.orgnih.gov In these syntheses, a fluorinated cyclohexane aldehyde, an amine, a carboxylic acid, and an isocyanide react to rapidly build molecular complexity. This demonstrates that a carbonyl group on a fluorinated cyclohexane ring can serve as a synthetic handle for the convergent assembly of amino acid-like structures, a strategy applicable to the synthesis of analogues of this compound. beilstein-journals.orgnih.gov

The table below outlines a representative enzymatic one-pot reaction for a related aminocyclohexanol.

Reaction TypeStarting MaterialKey Catalysts / ReagentsIntermediateFinal ProductReference
One-Pot Sequential Biocatalysis1,4-Cyclohexanedione1. Keto Reductase (KRED) 2. Amine Transaminase (ATA)4-Hydroxycyclohexanonecis- or trans-4-Aminocyclohexanol d-nb.info

Radical-Mediated Synthesis of Fluorinated Amino Alcohols and Cyclohexanol Derivatives

Radical reactions offer unique pathways for the formation of C-F bonds and the construction of cyclic systems under mild conditions, making them highly suitable for the synthesis of complex fluorinated molecules. princeton.edu These reactions proceed through neutral radical intermediates, which often exhibit high functional group tolerance. princeton.eduwikipedia.org

One major strategy involves the radical-mediated hydrofluorination of unsaturated precursors. For example, a range of enantiomerically pure, side-chain-fluorinated amino acids have been prepared by treating protected amino acids containing unsaturated side chains with a combination of Fe(III)/NaBH₄ and Selectfluor. acs.orgnih.gov This method generates a fluorine radical that adds across a double bond. A similar approach could be envisioned where a radical hydrofluorination of a suitable cyclohexene precursor could install the fluorine and hydroxyl groups in a single step or a short sequence.

Photoredox catalysis has also emerged as a powerful tool for generating radicals under mild, visible-light-mediated conditions. A metal-free, regioselective carbofluorination of dehydroalanine (B155165) derivatives has been developed where an alkyl radical adds to the double bond, and the resulting radical intermediate is trapped by a fluorine source to generate an α-fluoro-α-amino acid. nih.gov This highlights a modern approach to installing both carbon and fluorine substituents adjacent to a nitrogen atom.

Furthermore, radical cyclization is a robust method for forming five- and six-membered rings. wikipedia.orgpsu.edu In this type of reaction, a radical is generated at one point in an acyclic molecule, which then attacks an internal double or triple bond to form a cyclic product. wikipedia.org For the synthesis of a cyclohexanol derivative, a 6-exo cyclization of a hexenyl radical is a classic and highly efficient transformation. princeton.edu A hypothetical precursor for this compound could involve an acyclic chain with the necessary fluorine, amino, and hydroxyl precursors, which upon radical generation, cyclizes to form the desired carbocyclic core.

The table below summarizes key radical-mediated approaches applicable to the synthesis of fluorinated amino alcohols and their derivatives.

Radical MethodRadical PrecursorKey ReagentsTransformation AchievedReference
Radical HydrofluorinationUnsaturated Amino AcidFe(III)/NaBH₄, SelectfluorAddition of 'HF' across a C=C double bond acs.orgnih.gov
Photoredox CarbofluorinationDehydroalanine Derivative, AlkyltrifluoroborateOrganic Photocatalyst, Selectfluor, Visible LightAddition of an alkyl group and a fluorine atom across a C=C double bond nih.gov
C-H FluorinationUnprotected Amino AcidAg(I) catalyst, SelectfluorConversion of a benzylic C-H bond to a C-F bond acs.org
Radical CyclizationAcyclic Alkene with Radical Initiator SiteBu₃SnH, AIBN (initiator)Intramolecular addition of a radical to a double bond to form a ring princeton.eduwikipedia.org

Stereochemistry and Conformational Analysis of Cis 2 Amino 5,5 Difluoro Cyclohexanol

Elucidation of Relative and Absolute Stereochemistry in Difluorinated Cyclohexanol (B46403) Derivatives

The determination of the precise three-dimensional structure of complex molecules such as difluorinated cyclohexanol derivatives is a significant challenge. A definitive assignment of relative and absolute stereochemistry requires a multidisciplinary approach that combines advanced spectroscopic methods, chemical degradation, and fragment synthesis. nih.gov The relative configuration of substituents on the cyclohexane (B81311) ring is often established using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.

For determining the absolute stereochemistry of chiral centers, methods often involve the synthesis of stereochemically defined fragments and their comparison to degradation products of the natural or synthesized molecule. nih.gov In the case of amino alcohol systems like cis-2-amino-cyclohexanol derivatives, strategies often focus on controlling the cis relationship between the amino and hydroxyl groups. This can be achieved through methods like intramolecular cyclization, where the stereochemistry is locked in place by forming a temporary ring system that is later hydrolyzed to yield the desired cis product. nih.gov

Conformational Preferences of the 5,5-Difluoro-cyclohexanol Ring System

The conformation of a cyclohexane ring is heavily influenced by its substituents. While standard cyclohexanes exhibit a rapid interconversion between two identical chair conformers, the introduction of substituents leads to a preference for conformations that minimize steric hindrance. libretexts.org

Influence of Geminal Difluorine Substitution on Cyclohexane Conformation

The substitution of two hydrogen atoms with two fluorine atoms on the same carbon (geminal difluorination) dramatically alters the conformational landscape of the cyclohexane ring. Fluorine's high electronegativity introduces strong C-F bond dipoles, leading to significant electrostatic interactions that can override traditional steric effects. st-andrews.ac.uk In many substituted cyclohexanes, bulky groups preferentially occupy the equatorial position to avoid steric clashes with axial hydrogens (1,3-diaxial interactions). libretexts.org However, the introduction of geminal difluorination can invert this preference. Studies on related difluorinated cyclohexanes have shown that electrostatic effects can favor an axial orientation for other substituents, a phenomenon attributed to stabilizing intramolecular interactions. nih.gov The presence of 1,3-diaxial C-F bonds can create a highly polarized ring with an electronegative "fluorine face" and an electropositive "hydrogen face," further influencing molecular interactions. st-andrews.ac.uk

Intramolecular Interactions and Their Impact on Conformation

The conformational preferences in 5,5-difluoro-cyclohexanol systems are largely governed by subtle intramolecular interactions. A key stabilizing factor can be the formation of nonclassical hydrogen bonds (NCHBs). nih.gov In related fluorinated systems, computational and experimental studies have identified stabilizing 1,3-diaxial C-H···F-C interactions. acs.org These electrostatic attractions occur between the partially positive axial hydrogens and the partially negative axial fluorine atom. Such interactions can be strong enough to stabilize a conformer that would otherwise be considered sterically unfavorable. nih.gov The presence of the cis-amino and hydroxyl groups introduces the possibility of conventional intramolecular hydrogen bonding between the -OH and -NH2 groups, which would also play a significant role in dictating the most stable chair conformation of the ring.

Spectroscopic Characterization for Structural Determination (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the identity and structure of cis-2-Amino-5,5-difluoro-cyclohexanol. Each method provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. The fluorine atoms cause characteristic splitting patterns in both ¹H and ¹³C spectra. ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands for the O-H and N-H stretches of the alcohol and amine groups, as well as strong C-F bond stretches, would be expected.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which helps to confirm the molecular formula and structural components.

The table below summarizes the expected spectroscopic data for the title compound.

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)Peaks corresponding to CH-OH, CH-NH₂, and ring protons, with coupling to adjacent protons and fluorine atoms.
¹³C NMR Chemical Shift (δ)Signals for C-OH, C-NH₂, ring carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling.
¹⁹F NMR Chemical Shift (δ)A single signal or complex multiplet confirming the gem-difluoro group.
IR Wavenumber (cm⁻¹)Broad peak ~3300-3400 (O-H stretch), medium peaks ~3200-3300 (N-H stretch), strong peaks ~1000-1100 (C-F stretch).
Mass Spec m/zMolecular ion peak corresponding to the exact mass of C₆H₁₁F₂NO.

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including its absolute stereochemistry and preferred conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise three-dimensional map of electron density can be generated. This map reveals detailed information on bond lengths, bond angles, and torsional angles, confirming the cis relationship between the amino and hydroxyl groups and showing the precise geometry of the 5,5-difluoro-substituted ring. While specific crystallographic data for the title compound is not available, studies on related fluorinated pyrrolidines have successfully used this technique to confirm computationally predicted geometries. beilstein-journals.org

The table below outlines the type of data obtained from a hypothetical X-ray crystallographic analysis.

Parameter Description
Crystal System The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-C, C-O, C-N, C-F).
**Bond Angles (°) **Angles between three connected atoms (e.g., C-C-C, H-O-C).
Torsional Angles (°) Dihedral angles defining the conformation of the cyclohexane ring.

Computational Studies on Conformational Landscapes and Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and stereochemistry of molecules. nih.gov These studies can map the potential energy surface of this compound, identifying all possible chair and boat conformers and calculating their relative energies to predict the most stable structures. beilstein-journals.org

Theoretical calculations are used to rationalize the effects of geminal difluorination, quantifying the energetic contributions of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. nih.gov By comparing the calculated energies of different stereoisomers, computational models can predict the most likely stereochemical outcome of a synthetic reaction. nih.gov Methods such as B3LYP or M06-2X with basis sets like aug-cc-pVTZ are commonly employed for accurate energy and geometry predictions in fluorinated organic molecules. acs.org

The following table summarizes the typical outputs from computational studies on this type of molecule.

Computational Method Information Obtained Example Finding
DFT Geometry Optimization Lowest energy 3D structure(s) of conformers.The chair conformation with an equatorial hydroxyl and axial amino group is the global minimum.
Frequency Calculation Vibrational frequencies (to compare with IR spectra) and thermodynamic properties (G, H, S).Calculated free energy (ΔG) shows one conformer is 2.73 kcal/mol more stable than another. acs.org
NBO Analysis Analysis of intramolecular interactions like hyperconjugation and hydrogen bonds.Identification of stabilizing C-H···F-C nonclassical hydrogen bonds. acs.org
Potential Energy Scan Energy profile of bond rotation or ring inversion pathways.Determination of the energy barrier for the chair-to-chair ring flip.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minima

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and physics to predict molecular geometries, energies, and other properties. For this compound, DFT calculations are essential for locating the stable conformers and determining their relative energies.

The conformational analysis of this compound primarily involves the two chair conformations of the cyclohexane ring. In one conformer, the amino group is in an axial position and the hydroxyl group is equatorial (a,e). In the other, the amino group is equatorial and the hydroxyl group is axial (e,a). The geminal difluoro group at the C5 position introduces additional considerations, influencing the ring's puckering and the electronic environment.

DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy. The process involves starting with various initial geometries for the possible conformers and performing a geometry optimization to find the lowest energy structure for each. The relative energies of these optimized structures (energy minima) indicate their relative stability.

Intramolecular hydrogen bonding is a critical factor in this molecule. A hydrogen bond can potentially form between the amino and hydroxyl groups. The strength and existence of this bond are highly dependent on the conformation. In the diaxial-like conformation that can be adopted by the functional groups, a strong intramolecular hydrogen bond is expected, which would significantly stabilize this arrangement. DFT is particularly well-suited to quantify the energy of such interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

Conformer Amino Group Orientation Hydroxyl Group Orientation Relative Energy (kcal/mol) Key Interactions
I Axial Equatorial 0.00 Intramolecular H-bond (NH₂···OH)

| II | Equatorial | Axial | 2.50 | Steric hindrance, less favorable H-bond |

Note: This data is illustrative and represents the type of output expected from DFT calculations. The values are hypothetical and intended to demonstrate the concepts discussed.

The results from such calculations would likely show that the conformer allowing for the strongest intramolecular hydrogen bond is the most stable. The geminal difluoro substitution is also expected to influence the conformational equilibrium through stereoelectronic effects, such as the gauche effect, and by altering the ring's geometry.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for finding energy minima, it provides a static picture of the molecule. Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more thorough exploration of the conformational space and provides insights into the molecule's flexibility and the transitions between different conformations.

For this compound, an MD simulation would be set up by placing the molecule in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The interactions between all atoms are described by a force field. The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions at a later time.

By running the simulation for a sufficient length of time (nanoseconds to microseconds), a trajectory of the molecule's conformational changes is generated. Analysis of this trajectory can reveal the population of each conformer, the frequency of transitions between them, and the lifetime of specific conformations. This provides a statistical understanding of the conformational landscape, which can be compared with the energetic predictions from DFT.

MD simulations are particularly useful for understanding how the solvent affects conformational preferences. The explicit inclusion of solvent molecules allows for the study of intermolecular hydrogen bonding between the solute and the solvent, which competes with the intramolecular hydrogen bonds.

Table 2: Hypothetical Conformational Populations of this compound from MD Simulations

Conformer Population in Water (%) Population in Chloroform (%) Dominant Hydrogen Bonding
I (a,e-like) 65% 85% Intramolecular

| II (e,a-like) | 35% | 15% | Intermolecular (with solvent) |

Note: This data is illustrative. The values are hypothetical and represent the type of results obtained from MD simulations, demonstrating the influence of the solvent on conformational populations.

In a polar protic solvent like water, intermolecular hydrogen bonds with the solvent would be significant, potentially destabilizing the intramolecularly hydrogen-bonded conformer to some extent. In a nonpolar solvent like chloroform, the intramolecular hydrogen bond would be more dominant, leading to a higher population of the conformer that supports this interaction.

Together, DFT and MD simulations provide a comprehensive picture of the stereochemical and conformational behavior of this compound, offering detailed insights into the energetic and dynamic factors that govern its structure.

Reactivity and Derivatization of Cis 2 Amino 5,5 Difluoro Cyclohexanol

Reactions Involving the Amino Group (e.g., acylation, alkylation, carbamate (B1207046) formation)

The primary amino group in cis-2-Amino-5,5-difluoro-cyclohexanol is a versatile nucleophilic center, readily participating in a variety of common organic transformations.

Acylation: The amino group can be easily acylated using acylating agents like acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of base and reaction conditions can be crucial to avoid competing O-acylation of the hydroxyl group. For instance, in the presence of a tertiary amine catalyst, the acylation of amino alcohols can be highly efficient. thieme-connect.de

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups. researchgate.net

Carbamate Formation: Carbamates are readily formed by reacting the amino group with various reagents. Common methods include reaction with chloroformates in the presence of a base, or with isocyanates. pearson.com Another approach involves the reaction with dialkyl carbonates. Furthermore, cyclic carbamates can be synthesized from amino alcohols and carbon dioxide, often facilitated by a catalyst and a hydroxyl group activating reagent. researchgate.netresearchgate.netorganic-chemistry.org This transformation highlights the utility of CO2 as a C1 building block in organic synthesis. guidechem.com

Table 1: Summary of Reactions Involving the Amino Group
Reaction TypeReagent ClassProduct
AcylationAcyl chlorides, AnhydridesAmide
AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Secondary or Tertiary Amine
Carbamate FormationChloroformates, Isocyanates, Carbon DioxideCarbamate

Reactions Involving the Hydroxyl Group (e.g., esterification, etherification, oxidation)

The secondary hydroxyl group offers another site for derivatization, though its reactivity can be influenced by the adjacent amino group.

Esterification: Direct esterification of the hydroxyl group can be accomplished by reaction with a carboxylic acid under acidic catalysis, often referred to as Fischer esterification. byjus.com Alternatively, reaction with more reactive acylating agents like acyl chlorides or anhydrides under basic conditions can also yield the corresponding ester. Chemoselective O-acylation in the presence of an unprotected amino group can be achieved under acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. nih.gov

Etherification: The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Selective O-alkylation of amino alcohols can be challenging due to the competing N-alkylation. However, by carefully choosing the base and reaction conditions, selective O-alkylation can be achieved. guidechem.com

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-5,5-difluorocyclohexanone. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and tolerance of other functional groups.

Table 2: Summary of Reactions Involving the Hydroxyl Group
Reaction TypeReagent ClassProduct
EsterificationCarboxylic acids (acid catalysis), Acyl chlorides, AnhydridesEster
EtherificationAlkyl halides (with base)Ether
OxidationOxidizing agents (e.g., PCC, Swern, Dess-Martin)Ketone

Transformations of the Fluorinated Moiety

The gem-difluoro group at the C5 position is generally stable and less reactive than the amino and hydroxyl groups. Direct functionalization of the C-F bonds is challenging due to their high bond strength. Transformations involving the fluorinated moiety are more likely to occur at adjacent positions or involve skeletal rearrangements. Research on gem-difluorocycloalkanes suggests that these compounds can undergo ring-opening reactions under certain conditions, often catalyzed by transition metals. However, for a saturated six-membered ring like in this compound, such reactions would require harsh conditions. It is more likely that the gem-difluoro group primarily exerts a strong electronic effect on the reactivity of the rest of the molecule.

Regioselective and Chemoselective Transformations

The presence of two distinct nucleophilic groups, the amino and hydroxyl groups, makes regioselectivity and chemoselectivity key considerations in the derivatization of this compound.

Regioselective Protection: To achieve selective derivatization, one of the functional groups is often protected. For example, the amino group can be selectively protected with common protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), allowing for subsequent reactions to occur exclusively at the hydroxyl group. Conversely, protection of the hydroxyl group, for instance as a silyl (B83357) ether, would direct reactions to the amino group. The choice of protecting group and the conditions for its introduction and removal are critical for a successful synthetic strategy.

Chemoselective Reactions: In some cases, chemoselective reactions can be achieved without the use of protecting groups by exploiting the inherent differences in reactivity of the amino and hydroxyl groups or by careful control of reaction conditions. For example, as mentioned earlier, O-acylation can be favored under acidic conditions that protonate the more basic amino group. nih.gov Similarly, N-alkylation is often favored over O-alkylation under neutral or slightly basic conditions due to the higher nucleophilicity of the amine.

Applications of Cis 2 Amino 5,5 Difluoro Cyclohexanol in Advanced Organic Synthesis and Material Sciences

Development of Fluorinated Isosteres and Bioisosteric Replacements in Chemical Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar chemical and physical properties, is a fundamental concept in drug discovery. Fluorine, particularly in the form of a gem-difluoro (CF2) group, is increasingly utilized as a bioisosteric replacement for single atoms or larger functional groups. The introduction of a CF2 group can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and acidity (pKa), thereby fine-tuning its pharmacological profile. chemrxiv.orgresearchgate.netnih.gov

The gem-difluoro group in cis-2-amino-5,5-difluoro-cyclohexanol serves as a prime candidate for a bioisostere of a methylene (B1212753) group (CH2) or, more significantly, a carbonyl group (C=O) or a hydroxylated carbon. While sterically similar to a methylene group, the CF2 moiety introduces a strong local dipole moment and is a powerful hydrogen bond acceptor, properties not present in its hydrocarbon analogue. This substitution can lead to enhanced binding affinity with target proteins through new electrostatic or hydrogen bonding interactions.

A comprehensive study on functionalized gem-difluorinated cycloalkanes revealed that the influence of the CF2 moiety on the acidity and basicity of nearby functional groups is primarily governed by the inductive effect of the fluorine atoms. nih.gov For an aminocyclohexanol, the strong electron-withdrawing nature of the two fluorine atoms would be expected to decrease the basicity of the amino group and increase the acidity of the hydroxyl group compared to the non-fluorinated parent compound. These modulations can be critical for optimizing drug-receptor interactions and pharmacokinetic properties.

Table 1: Comparative Physicochemical Properties of Non-fluorinated vs. gem-Difluorinated Cyclohexane (B81311) Derivatives (Illustrative Effects)
PropertyNon-fluorinated Cyclohexane Analoguegem-Difluorinated Cyclohexane AnalogueGeneral Impact of gem-Difluorination
Acidity of Proximal -OH (pKa)Higher (Less Acidic)Lower (More Acidic)Increases acidity due to inductive electron withdrawal. nih.gov
Basicity of Proximal -NH2 (pKb)Lower (More Basic)Higher (Less Basic)Decreases basicity due to inductive electron withdrawal. nih.gov
Lipophilicity (LogP)BaselineVariable (Can Increase or Decrease)Complex effects; can decrease lipophilicity in cycloalkanes, improving aqueous solubility. chemrxiv.org
Metabolic StabilitySusceptible to oxidation at the C-5 positionBlocked oxidation at the C-5 positionEnhances metabolic stability by preventing C-H oxidation at the site of fluorination. nih.gov
Hydrogen Bond Acceptor StrengthWeak (C-H bonds)Moderate (C-F bonds)Introduces hydrogen bond accepting capability.

Potential Applications in Material Science Research

The unique electronic properties and rigid conformational structure of fluorinated cyclohexanes make them attractive candidates for applications in material science. researchgate.net The incorporation of fluorine atoms can impart desirable characteristics such as high thermal stability, chemical inertness, and specific molecular interactions that can influence bulk material properties. numberanalytics.comdigitellinc.com

The structure of this compound, with its distinct polar (amino, hydroxyl) and fluorinated regions, suggests potential for creating materials with organized supramolecular structures. Research on facially polarized cyclohexanes, where multiple C-F bonds are aligned on one face of the ring, has shown their ability to organize into supramolecular stacks driven by electrostatic interactions. st-andrews.ac.ukbeilstein-journals.org While the single gem-difluoro group in this compound does not create the same degree of facial polarization as in perfluorinated systems, the strong C-F bond dipoles combined with the hydrogen-bonding capabilities of the -OH and -NH2 groups could direct intermolecular assembly in the solid state, leading to materials with unique packing arrangements and anisotropic properties.

Table 2: Potential Influence of the this compound Moiety on Material Properties
Structural FeatureAssociated PropertyPotential Application in Material Science
gem-Difluoro GroupHigh Local Dipole Moment, Low PolarizabilityTuning dielectric anisotropy in liquid crystals for display technologies. beilstein-journals.org
Cyclohexane ScaffoldRigid, Defined 3D StructureServes as a structural core for building mesogenic molecules or ordered polymers.
Amino and Hydroxyl GroupsHydrogen Bonding Capability, Reactive HandlesDirecting supramolecular self-assembly; providing sites for polymerization or derivatization.
Combined Fluorinated and Polar GroupsAmphipathic PolarityFormation of unique intermolecular interactions, potentially leading to novel crystal engineering or liquid crystalline phases. st-andrews.ac.uk
Strong C-F BondsHigh Thermal and Chemical StabilityDevelopment of robust, high-performance polymers and materials for harsh environments. numberanalytics.com

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of fluorinated compounds, including cis-2-Amino-5,5-difluoro-cyclohexanol, is the development of synthetic routes that are not only efficient but also environmentally benign. numberanalytics.com Traditional fluorination methods often rely on hazardous reagents like hydrofluoric acid (HF) or highly reactive fluorine gas (F2), which require specialized handling and generate significant waste. numberanalytics.comtandfonline.com The future of organofluorine chemistry is increasingly geared towards "green fluorination" techniques that minimize waste, use less toxic reagents, and operate under milder conditions. numberanalytics.com

Key areas for future research include:

Catalyst-Free and Metal-Free Reactions: There is a growing demand for reactions that proceed without the need for expensive or toxic metal catalysts. rsc.org Research into base-promoted rearrangements or reactions initiated by visible light (photoredox catalysis) offers promising avenues for greener synthesis. rsc.org

Electrochemical Fluorination: This technique represents a reagent-free approach to fluorination, using electricity to drive the reaction in the presence of a fluoride (B91410) source. numberanalytics.com It offers high control and scalability, making it an attractive option for industrial synthesis. numberanalytics.com

Flow Chemistry: The use of microfluidic flow reactors allows for safer handling of reactive intermediates and can improve reaction efficiency and yield. sciencedaily.combritishwaterfilter.com This approach is particularly beneficial for managing potentially hazardous fluorination reactions and enables better control over reaction parameters. britishwaterfilter.com

PFAS-Free Reagents: Growing environmental concerns about per- and polyfluoroalkyl substances (PFAS) are driving research into alternative fluorinating agents. sciencedaily.comchemistryworld.com Developing synthetic protocols that avoid PFAS reagents is a critical goal for sustainable chemistry. sciencedaily.combritishwaterfilter.com

The table below summarizes emerging sustainable approaches relevant to the synthesis of fluorinated cyclohexanes.

Synthetic StrategyKey AdvantagesRepresentative Reagents/ConditionsPotential Challenges
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, avoids harsh oxidants. rsc.orgVisible light, photosensitizers (e.g., iridium or ruthenium complexes).Catalyst cost and recovery, scalability for industrial production.
Electrochemical Synthesis Reagent-free fluorination, high control, scalable. numberanalytics.comAnodic oxidation with fluoride sources like Et3N·3HF or KF. numberanalytics.comElectrode passivation, electrolyte stability, specialized equipment.
Flow Chemistry Enhanced safety, improved efficiency and mixing, precise control of parameters. sciencedaily.combritishwaterfilter.comMicrofluidic reactors, packed-bed flow systems. sciencedaily.comInitial setup cost, potential for channel clogging with solid byproducts.
PFAS-Free Fluorination Environmentally friendly, avoids "forever chemicals". sciencedaily.combritishwaterfilter.comCesium fluoride (CsF) as a fluorine source. britishwaterfilter.comLimited scope compared to traditional reagents, may require specific precursors.

Exploration of Novel Reactivity Patterns for the 5,5-Difluoro-cyclohexanol Motif

The gem-difluoro group in the 5,5-difluoro-cyclohexanol motif significantly influences the molecule's electronic properties and reactivity, opening doors to novel chemical transformations. While the chemistry of simpler gem-difluorinated rings like cyclopropanes and cyclobutanes has been explored, the cyclohexanol (B46403) system remains a fertile ground for discovery. researchgate.netnih.gov

Future research is expected to focus on:

Radical Reactions: The 5,5-difluoro-cyclohexanol motif can serve as a precursor to difluorinated radical intermediates. nih.gov These radicals can participate in a variety of reactions, such as Giese additions, to form new carbon-carbon bonds, providing access to complex and diverse molecular scaffolds. nih.gov

Carbocation-Mediated Reactions: The hydroxyl group can be leveraged to generate carbocation intermediates. These reactive species can then be trapped by a range of nucleophiles, enabling the synthesis of 1,1-disubstituted difluorocyclohexane derivatives. nih.gov

Ring-Distortion Chemistry: The strain and electronic nature of small rings containing gem-difluoro groups have been exploited in cycloaddition reactions. researchgate.net Similar strategies could be developed for the difluorocyclohexane system, potentially involving ring-opening or rearrangement reactions to access novel fluorinated structures.

Late-Stage Functionalization: A major goal in synthetic chemistry is the ability to modify complex molecules at a late stage. Developing methods to selectively functionalize the C-H bonds of the 5,5-difluoro-cyclohexanol ring would provide a powerful tool for rapidly creating analogues for structure-activity relationship studies.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict reaction outcomes, elucidate mechanisms, and design novel molecules in silico. hokudai.ac.jphilarispublisher.com For fluorinated compounds, where electronic effects can be subtle and difficult to predict, computational modeling is particularly valuable. nih.gov

Future directions in this area include:

In Silico Reaction Screening: Computational methods, such as the artificial force induced reaction (AFIR) method, can be used to screen a vast number of potential reactions before any experiments are conducted in the lab. hokudai.ac.jp This approach can identify promising new synthetic routes and avoid unproductive experimental efforts, saving time and resources. hokudai.ac.jp

Force Field Development: Accurate molecular simulations and docking studies rely on precise force fields. nih.gov A significant challenge is the development of force fields that can accurately model the unique interactions of fluorine, such as its ability to form hydrogen bonds and its influence on water networks in biological systems. nih.gov

Predictive Toxicology and Metabolism: Computational models can be used to predict how molecules like this compound might be metabolized in the body and to assess potential toxicity. This can help prioritize which compounds to advance in drug discovery pipelines. emerginginvestigators.org

Machine Learning Applications: Integrating machine learning with computational chemistry can enhance the prediction of reaction yields and identify optimal reaction conditions. rsc.org These data-driven approaches can accelerate the development of new synthetic methodologies. rsc.org

The following table outlines key computational approaches and their applications in the study of fluorinated compounds.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating electronic structure. hilarispublisher.comTransition state energies, charge distribution, bond lengths/angles. nih.gov
Molecular Dynamics (MD) Simulating molecular motion and interactions over time. hilarispublisher.comProtein-ligand binding stability, conformational changes, hydration effects. nih.gov
Artificial Force Induced Reaction (AFIR) Automated exploration of reaction pathways. hokudai.ac.jpNovel reaction discovery, prediction of viable synthetic routes. hokudai.ac.jp
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments (e.g., enzymes).Enzyme-catalyzed reaction mechanisms, binding affinities.

Expansion of Applications in Emerging Areas of Chemical Science

While the initial interest in fluorinated aminocyclohexanols may be driven by medicinal chemistry, the unique properties imparted by the gem-difluoro group suggest a wide range of potential applications in other areas of chemical science. numberanalytics.comnumberanalytics.com The high thermal stability, chemical resistance, and unique electronic properties of fluorinated compounds make them highly valuable in materials science. numberanalytics.comnumberanalytics.com

Potential emerging applications include:

Fluoropolymers and Smart Materials: Fluorinated monomers can be polymerized to create materials with unique properties, such as hydrophobicity, thermal stability, and low surface energy. numberanalytics.comnih.gov The this compound scaffold could serve as a building block for novel polymers with applications in coatings, membranes, or even recyclable fluoropolymers. man.ac.uk

Energy Storage and Electronics: Fluorinated materials are being investigated for use in batteries and other energy storage devices to enhance performance and safety. numberanalytics.com They are also being explored for applications in high-frequency electronics and optoelectronic devices due to their unique electrical properties. numberanalytics.comnumberanalytics.com

Biomedical Imaging: Fluorinated compounds are used as contrast agents in Magnetic Resonance Imaging (MRI). numberanalytics.com The development of new fluorinated molecules could lead to more sensitive and targeted imaging agents for diagnosing diseases.

Advanced Agrochemicals: The principles that make fluorinated compounds effective in pharmaceuticals—such as increased metabolic stability and bioavailability—are also highly relevant to the design of next-generation pesticides and herbicides. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cis-2-amino-5,5-difluoro-cyclohexanol, and what challenges arise in achieving stereochemical purity?

  • Methodological Answer : The synthesis typically involves fluorination of cyclohexene derivatives using reagents like deoxofluor (e.g., DAST or XtalFluor-E) to introduce fluorine atoms at the 5,5-positions, followed by aminolysis to install the amine group. A key challenge is maintaining the cis-configuration during fluorination, as competing epimerization or transannular rearrangements may occur. Purification via recrystallization or chiral chromatography is often required to isolate the desired stereoisomer .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} and 1H^{1}\text{H} NMR, is critical for verifying the fluorine substitution pattern and stereochemistry. High-Performance Liquid Chromatography (HPLC) with chiral columns (≥98% purity thresholds) ensures enantiomeric purity, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography may resolve ambiguous stereochemical assignments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at temperatures ≤ -20°C to prevent hydrolysis or oxidation. Moisture-sensitive fluorinated amines may degrade into secondary alcohols or ketones; thus, desiccants like molecular sieves are recommended. Regularly monitor stability via HPLC to detect degradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodological Answer : Discrepancies in reactivity often stem from solvent polarity or competing elimination pathways. Use isotopic labeling (e.g., 18O^{18}\text{O} or 2H^{2}\text{H}) to track reaction mechanisms. Computational modeling (DFT) can predict transition states and identify steric/electronic factors influencing reactivity. Cross-validate findings with kinetic studies under controlled conditions (e.g., anhydrous DMF vs. protic solvents) .

Q. How do the fluorine atoms at the 5,5-positions influence the compound’s hydrogen-bonding capacity and bioavailability?

  • Methodological Answer : The electron-withdrawing fluorine atoms reduce basicity at the amine group (pKa ~8–9 vs. ~10 for non-fluorinated analogs), altering solubility and membrane permeability. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to biological targets. Comparative studies with non-fluorinated analogs reveal fluorine’s role in enhancing metabolic stability via reduced cytochrome P450 interactions .

Q. What experimental designs optimize the use of this compound as a scaffold in bioactive molecule development?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying the amine or hydroxyl groups while retaining the fluorinated core. Use parallel synthesis or combinatorial chemistry to generate derivatives. Validate pharmacological activity via in vitro assays (e.g., enzyme inhibition) and in silico docking simulations (e.g., AutoDock Vina) to prioritize candidates for in vivo testing .

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